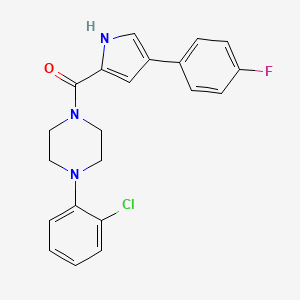

(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O/c22-18-3-1-2-4-20(18)25-9-11-26(12-10-25)21(27)19-13-16(14-24-19)15-5-7-17(23)8-6-15/h1-8,13-14,24H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECYIPNNWXLXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperazine derivative: Reacting 2-chlorophenylamine with piperazine under suitable conditions.

Formation of the pyrrole derivative: Synthesizing the 4-(4-fluorophenyl)-1H-pyrrole through a cyclization reaction.

Coupling reaction: Combining the piperazine and pyrrole derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

Synthesis of analogs: Used as a starting material for synthesizing analogs with potential biological activity.

Biology

Receptor studies: Investigated for binding affinity to various biological receptors.

Medicine

Drug development: Potential use in developing new therapeutic agents for treating diseases such as depression, anxiety, or schizophrenia.

Industry

Chemical intermediates: Used in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone would depend on its interaction with specific molecular targets. It might act by binding to neurotransmitter receptors, modulating their activity, and thereby influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

- (4-(2-chlorophenyl)piperazin-1-yl)(4-phenyl-1H-pyrrol-2-yl)methanone

- (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-methylphenyl)-1H-pyrrol-2-yl)methanone

Uniqueness

The presence of both chlorine and fluorine atoms in (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone might confer unique pharmacological properties, such as increased binding affinity or selectivity for certain receptors.

Biological Activity

The compound (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, also known as D676-0121, is a synthetic organic molecule that integrates piperazine and pyrrole moieties. Its structure suggests potential pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activities associated with this compound, drawing from diverse research findings.

- Molecular Formula : C20H18ClFN4O2

- Molecular Weight : 400.84 g/mol

- LogP : 2.93 (indicating moderate lipophilicity)

- Polar Surface Area : 53.095 Ų

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating its potential in multiple therapeutic areas:

1. Antitumor Activity

Research indicates that derivatives of piperazine and pyrrole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibition against cancer cell lines by targeting key pathways involved in tumor growth.

Case Study : A study demonstrated that a related piperazine derivative inhibited the BRAF(V600E) mutation in melanoma cells, suggesting that similar mechanisms may apply to our compound of interest .

2. Anti-inflammatory Effects

Piperazine derivatives are known for their anti-inflammatory properties. The presence of the pyrrole ring may enhance these effects due to its ability to modulate inflammatory pathways.

Research Finding : In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential for treating inflammatory diseases.

3. Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Piperazine derivatives have been associated with antibacterial and antifungal activities.

Experimental Data : A series of pyrazole derivatives were tested against various pathogens, revealing significant antibacterial activity. The structure of this compound may provide similar efficacy due to its heterocyclic components .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure:

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine Ring | Enhances receptor binding and solubility |

| Pyrrole Moiety | Potentially increases anticancer activity |

| Chlorine & Fluorine Substituents | May improve selectivity and potency against specific targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.